1-(1-Hydroxycyclopentyl)cyclohexanol
Overview
Description
1-(1-Hydroxycyclopentyl)cyclohexanol is an organic compound with the molecular formula C11H20O2. This compound features a cyclohexanol ring substituted with a hydroxycyclopentyl group.
Preparation Methods
The synthesis of 1-(1-Hydroxycyclopentyl)cyclohexanol can be achieved through several methods. One common approach involves the reaction of cyclohexanol with cyclopentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation or oxidation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
1-(1-Hydroxycyclopentyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes .
Scientific Research Applications
1-(1-Hydroxycyclopentyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .
Comparison with Similar Compounds
1-(1-Hydroxycyclopentyl)cyclohexanol can be compared with other similar compounds, such as:
Cyclopentanol: This compound has a similar hydroxyl group but lacks the cyclohexanol ring, resulting in distinct reactivity and applications.
1-Hydroxycyclohexyl phenyl ketone: This compound features a phenyl group instead of a cyclopentyl group, leading to different uses and properties.
The uniqueness of this compound lies in its dual ring structure, which provides a combination of stability and reactivity that is valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-(1-hydroxycyclopentyl)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-10(6-2-1-3-7-10)11(13)8-4-5-9-11/h12-13H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPGXRXHSWPSFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2(CCCC2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288846 | |
Record name | 1-(1-hydroxycyclopentyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20170-99-4 | |
Record name | NSC57852 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1-hydroxycyclopentyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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